Cas no 2165855-43-4 ((6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid)

(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1,4-Oxazepine-4,6(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester, (6R)-
- (6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid
- E83428
- (6R)-4-Boc-1,4-oxazepane-6-carboxylic Acid
- MFCD32866526
- (R)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid
- 2165855-43-4
- (6R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid
- PS-17026
- (6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-6-carboxylic acid
-
- インチ: 1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(6-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
- InChIKey: AGHHOHWABGIJAB-MRVPVSSYSA-N
- ほほえんだ: O1C[C@H](C(O)=O)CN(C(OC(C)(C)C)=O)CC1
計算された属性
- せいみつぶんしりょう: 245.12632271g/mol
- どういたいしつりょう: 245.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 76.1Ų
(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548533-5g |
(R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid |
2165855-43-4 | 98% | 5g |
¥32175 | 2023-03-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0794-1G |
(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid |
2165855-43-4 | 97% | 1g |
¥ 2,970.00 | 2023-04-06 | |
Chemenu | CM1018116-5g |
(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid |
2165855-43-4 | 95%+ | 5g |
$2700 | 2023-03-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD0794-10G |
(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid |
2165855-43-4 | 97% | 10g |
¥ 21,384.00 | 2023-04-06 | |
eNovation Chemicals LLC | Y1209079-5G |
(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid |
2165855-43-4 | 97% | 5g |
$2235 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548533-100mg |
(R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid |
2165855-43-4 | 98% | 100mg |
¥3465 | 2023-03-11 | |
abcr | AB595724-100mg |
(6R)-4-tert-Butoxycarbonyl-1,4-oxazepane-6-carboxylic acid; . |
2165855-43-4 | 100mg |
€302.70 | 2024-07-24 | ||
Aaron | AR01XAJ3-100mg |
(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid |
2165855-43-4 | 97% | 100mg |
$164.00 | 2025-02-12 | |
1PlusChem | 1P01XAAR-1g |
(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid |
2165855-43-4 | 97.00% | 1g |
$464.00 | 2023-12-19 | |
Ambeed | A1384245-1g |
(R)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid |
2165855-43-4 | 98% | 1g |
$515.0 | 2024-04-21 |
(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid 関連文献
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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9. Book reviews
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10. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acidに関する追加情報
(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid: A Comprehensive Overview
(6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid is a highly specialized organic compound with the CAS number 2165855-43-4. This compound belongs to the class of oxazepane derivatives, which have gained significant attention in recent years due to their potential applications in drug discovery and advanced material science. The structure of this compound is characterized by a six-membered oxazepane ring system, which incorporates a tert-butoxycarbonyl group at the 4-position and a carboxylic acid moiety at the 6-position, with the stereochemistry specified as (6R). These structural features make it a unique molecule with distinct chemical and biological properties.
The synthesis of (6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid involves a series of intricate organic reactions, including ring-forming processes and stereo-specific transformations. Recent advancements in asymmetric catalysis have enabled the efficient construction of this compound with high enantiomeric excess, which is crucial for its application in chiral environments. The tert-butoxycarbonyl group serves as a protecting group for the amine functionality, ensuring stability during subsequent reaction steps while maintaining the integrity of the oxazepane ring system.
One of the most promising applications of this compound lies in its potential as a building block for peptide-based therapeutics. The oxazepane ring system has been shown to exhibit favorable pharmacokinetic properties, including enhanced bioavailability and reduced clearance rates. Additionally, the carboxylic acid moiety at the 6-position can be readily modified to introduce various functional groups, enabling the design of molecules with tailored biological activities. Recent studies have demonstrated that derivatives of this compound can modulate key cellular pathways involved in inflammation and neurodegenerative diseases, making it a valuable candidate for drug development.
The stereochemistry at the 6-position plays a critical role in determining the biological activity of this compound. The (6R) configuration has been shown to exhibit superior binding affinity to target proteins compared to its (6S) counterpart. This highlights the importance of stereochemical control in organic synthesis and underscores the need for advanced methodologies to produce enantiomerically pure compounds. Furthermore, computational studies have revealed that the tert-butoxycarbonyl group contributes significantly to the overall stability of the molecule by inducing favorable electronic and steric effects within the oxazepane ring system.
In terms of chemical stability, (6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid demonstrates remarkable resilience under a wide range of conditions, making it suitable for use in various chemical transformations. However, its sensitivity to acidic or basic environments necessitates careful handling during large-scale production. Recent research has also explored its application as a precursor for bioconjugate chemistry, where its reactivity can be harnessed to create complex molecular architectures with predefined functionalities.
From an environmental perspective, this compound exhibits low toxicity profiles in acute toxicity studies, making it less hazardous compared to many other synthetic chemicals. Its biodegradation pathways have been studied extensively, revealing that it undergoes rapid microbial degradation under aerobic conditions. This aligns with current sustainability trends in chemistry and reinforces its potential as an eco-friendly building block for industrial applications.
In conclusion, (6R)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structural features, combined with advancements in synthetic methodologies and computational modeling techniques, position it as a key player in modern chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to fields ranging from pharmaceuticals to materials science.
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